molecular formula C15H14F3N7 B6456729 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile CAS No. 2549035-00-7

2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B6456729
CAS No.: 2549035-00-7
M. Wt: 349.31 g/mol
InChI Key: WZRVZILRECQGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a heterocyclic compound featuring two pyrimidine rings connected via a piperazine linker. The first pyrimidine ring is substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The second pyrimidine ring contains a cyano (-CN) substituent at position 5. The molecular formula is C₁₄H₁₂F₃N₇, with a molecular weight of 343.29 g/mol.

Properties

IUPAC Name

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7/c1-10-21-12(15(16,17)18)8-13(22-10)24-4-6-25(7-5-24)14-20-3-2-11(9-19)23-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRVZILRECQGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () serves as a relevant structural analogue. Below is a comparative analysis:

Property Target Compound Analogous Compound ()
Core Structure Dual pyrimidine rings Pyridine core with phenyl and thiophene substituents
Substituents -CF₃ (electron-withdrawing), -CH₃, -CN Phenyl (electron-neutral), thiophene (electron-rich), -CN
Molecular Formula C₁₄H₁₂F₃N₇ C₂₁H₂₀N₄S
Molecular Weight 343.29 g/mol 360.47 g/mol
Piperazine Modification Unsubstituted piperazine linker 4-Methylpiperazine
Predicted logP ~2.1 (moderate lipophilicity due to -CF₃) ~3.5 (higher lipophilicity from phenyl/thiophene)

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. In contrast, the phenyl and thiophene groups in the analogous compound () introduce π-π stacking capabilities but may reduce resistance to oxidative metabolism .
  • Piperazine Linker : The unsubstituted piperazine in the target compound may offer greater conformational flexibility compared to the 4-methylpiperazine in , which could restrict rotational freedom and alter receptor interactions.

Implications for Drug Design

  • Solubility: The target compound’s -CF₃ and cyano groups may improve aqueous solubility compared to the phenyl/thiophene analogue, which is critical for oral bioavailability.
  • Target Selectivity : The pyrimidine core’s hydrogen-bonding capacity (vs. pyridine in ) could enhance selectivity for kinases or enzymes requiring N-heterocycle interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.